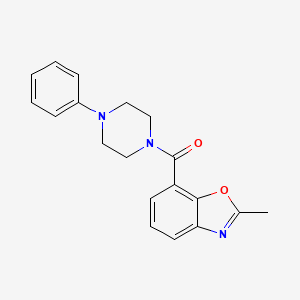
(2-Methylbenzooxazol-7-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenylpiperazine moiety, which is often found in various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Phenylpiperazine Moiety: This step involves the acylation of the benzoxazole core with a phenylpiperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to the phenylpiperazine moiety.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, which could be a potential target.
類似化合物との比較
Similar Compounds
2-METHYL-1,3-BENZOXAZOLE: Lacks the phenylpiperazine moiety.
7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE: Lacks the methyl group.
2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-THIAZOLE: Contains a thiazole ring instead of a benzoxazole ring.
Uniqueness
The uniqueness of 2-METHYL-7-(4-PHENYLPIPERAZINE-1-CARBONYL)-1,3-BENZOXAZOLE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(2-methyl-1,3-benzoxazol-7-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-17-9-5-8-16(18(17)24-14)19(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3 |
InChIキー |
KJPPMKPDCJNNKK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















